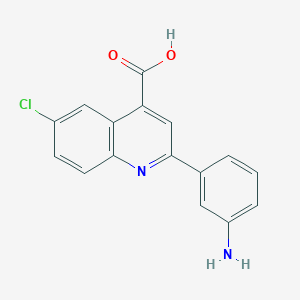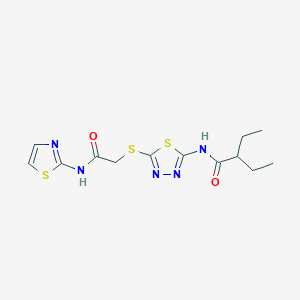
2-(3-Aminophenyl)-6-chloroquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3-Aminophenyl)-6-chloroquinoline-4-carboxylic acid” is a complex organic compound. It is composed of a quinoline core, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. This core is substituted with an aminophenyl group and a carboxylic acid group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the quinoline core, the introduction of the chloro group at the 6-position, and the attachment of the aminophenyl and carboxylic acid groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic quinoline core, with the various substituents attached at the specified positions. The presence of the amine and carboxylic acid groups would introduce polarity to the molecule .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The amine and carboxylic acid groups are both reactive and could participate in a variety of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amine and carboxylic acid groups could result in the compound having relatively high melting and boiling points, and being soluble in polar solvents .
Scientific Research Applications
- Applications :
- Role of 3-Aminophenylacetic Acid : This compound can serve as a boron reagent in Suzuki–Miyaura coupling reactions, facilitating the synthesis of complex organic molecules .
- Cell Delivery Systems : Boronic acids, including 3-aminophenylacetic acid, are used in drug delivery systems .
Boronic Acid-Based Sensing Systems
Suzuki–Miyaura Coupling
Carbohydrate Chemistry and Glycobiology
Therapeutics and Drug Development
Materials Science and Polymer Chemistry
Biochemical Research and Labeling
Mechanism of Action
Target of Action
Similar compounds have been used in the development of protein degrader building blocks . These compounds typically target specific proteins for degradation, altering cellular processes and potentially leading to therapeutic effects.
Mode of Action
It’s known that similar compounds can interact with their targets through a process called suzuki–miyaura (sm) cross-coupling . This process involves the formation of carbon-carbon bonds, which can lead to significant changes in the structure and function of the target molecules .
Biochemical Pathways
For instance, it can lead to the formation of new organic compounds, potentially altering cellular processes .
Result of Action
Based on its potential mode of action, it could lead to significant changes in the structure and function of its target molecules, potentially altering cellular processes .
Future Directions
properties
IUPAC Name |
2-(3-aminophenyl)-6-chloroquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-10-4-5-14-12(7-10)13(16(20)21)8-15(19-14)9-2-1-3-11(18)6-9/h1-8H,18H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUOPFPKQVKKNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminophenyl)-6-chloroquinoline-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,2R)-2-(3-methoxyphenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2784099.png)

![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2784102.png)




![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}oxane-4-carboxamide](/img/structure/B2784111.png)

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(4-methylcyclohexyl)piperidine-4-carboxamide](/img/structure/B2784113.png)
![(Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2784115.png)

